
N-(2,3-dimethoxy-2-methylpropyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various sulfonamide compounds has been a subject of interest due to their potential as anticancer and anti-inflammatory agents. In one study, a series of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides were synthesized, with the phenyl ring substituted with groups of different electronic, steric, and lipophilic properties . Another research synthesized 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide and 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, characterized by various spectroscopic methods and single crystal X-ray diffraction . Additionally, N,N'-dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) was used as a novel N-bromo reagent for the tetrahydropyranylation/depyranylation of alcohols and phenols . Furthermore, substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds has been extensively studied using Density Functional Theory (DFT). For instance, the molecular geometry, vibrational frequencies, and stability of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide were analyzed using DFT with a 6-31G(d,p) basis set, and the results were compared with experimental data . Similarly, the structure and spectroscopic properties of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide were studied using DFT calculations, and the predicted geometry was found to well reproduce the structural parameters . The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide were reported, highlighting the influence of substituents on the conformation and hydrogen bonding patterns .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide compounds has been explored through various reactions. The cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione was investigated, demonstrating the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides . The inhibition of the metalloenzyme carbonic anhydrase by benzene sulfonamides incorporating 4,5,6,7-tetrachlorophthalimide moiety was studied, showing that these compounds have good inhibitory properties against human carbonic anhydrase isoforms .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds have been characterized through various analytical techniques. The thermal stability of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . The electronic absorption spectra of the same compound were recorded and calculated using different computational methods, revealing insights into the charge transfer within the molecule . The first-order hyperpolarizability of the compound was also calculated, indicating its potential nonlinear optical properties .
科学的研究の応用
Molecular Structure and Interactions
Sulfonamide compounds exhibit complex molecular interactions and structural characteristics. For example, studies on sulfonamide derivatives have explored their molecular conformation, highlighting weak intramolecular interactions and how these affect their structural stability and potential reactivity (Mohan Kumar et al., 2012). These structural insights are crucial for designing compounds with specific properties and functions.
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of sulfonamide derivatives have been extensively researched. For instance, a study synthesized new sulfonamides and tested their in vitro antimicrobial activities against selected bacterial and fungal strains, as well as their free radical scavenging activity, showing significant activities in some of the synthesized compounds (Jagdish R. Badgujar et al., 2018). These findings suggest potential applications of sulfonamide derivatives in developing new antimicrobial and antioxidant agents.
Coordination Chemistry and Metal Complexes
Sulfonamide derivatives serve as ligands in the formation of metal complexes, revealing interesting coordination chemistry aspects. Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of various sulfonamides has provided insights into their molecular and supramolecular structures when forming complexes with metals, impacting their potential applications in catalysis, materials science, and pharmaceuticals (Danielle L Jacobs et al., 2013).
Optically and Magnetically Active Materials
Sulfonamide compounds have been explored for their unique electronic effects in optically and magnetically active materials. A study synthesized a ligand with an electron-withdrawing sulfonamide group, investigating its coordination with lanthanide and transition metals to form heterodimetallic complexes. These complexes exhibited tunable optical and magnetic properties, suggesting applications in developing new materials for electronics and photonics (C. Edder et al., 2000).
Antitumor and Antibacterial Agents
The synthesis of sulfonamide derivatives targeting specific biological activities has led to compounds with potent antitumor and antibacterial effects. Research into thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, for instance, has yielded compounds showing higher activity against cancer cell lines and bacteria than some standard drugs, highlighting the therapeutic potential of sulfonamide derivatives (H. Hafez et al., 2017).
特性
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-16(24-3,11-23-2)10-17-25(21,22)13-6-4-12(5-7-13)18-14(19)8-9-15(18)20/h4-7,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFOBKVBHVQTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O)(COC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2530449.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2530450.png)
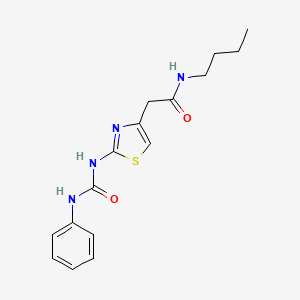
![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530454.png)
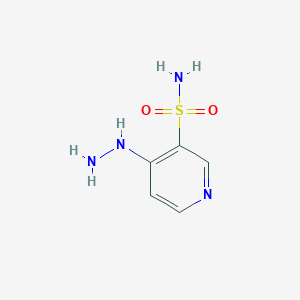
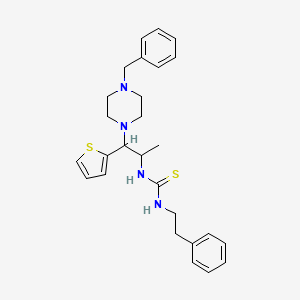
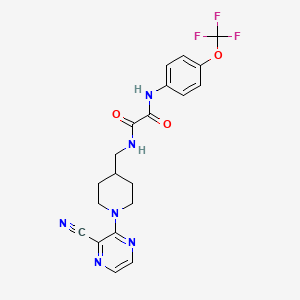
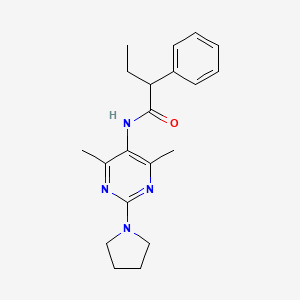
![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)
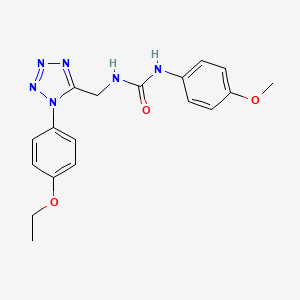
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530468.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)
![N-(2,4-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2530472.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2530473.png)